2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
(3Z)-3-amino-3-hydroxyimino-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7-4-2-3-5-8(7)12-10(14)6-9(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZFGVGESLEMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a hydroxyl carbamimidoyl group and a 2-methylphenyl acetamide moiety, which contribute to its biological activity. The presence of these functional groups may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown potential against several bacterial strains, indicating its usefulness in addressing infections.
- Antidepressant Effects : Similar compounds have been studied for their ability to inhibit monoamine oxidase (MAO), suggesting a potential role in treating depression.
- Nitric Oxide Release : Compounds with similar structures have been noted for their ability to release nitric oxide (NO), which plays a critical role in vascular biology and smooth muscle relaxation.
- Inhibition of Enzymes : The compound may act as an inhibitor of MAO-A, leading to increased levels of neurotransmitters such as norepinephrine and serotonin, which are crucial for mood regulation.
- Nitric Oxide Donor : Its structure may allow it to function as a NO donor, enhancing vasodilation and potentially improving blood flow.
Antimicrobial Studies
A study conducted on derivatives of phenylacetamides showed that certain compounds exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, highlighting the efficacy of these compounds:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | E. coli | 0.0195 |
| This compound | S. aureus | 0.0048 |
These findings suggest that the compound could be developed further as an antimicrobial agent.
Antidepressant Potential
In a comparative study on various acetamide derivatives, this compound was evaluated for its MAO-A inhibitory activity:
| Compound | Dose (mg/kg) | Immobility Duration (s) in Tail Suspension Test |
|---|---|---|
| This compound | 15 | 67.48 ± 2.0 |
| Standard Drug (Imipramine) | 15 | 49.73 ± 2.0 |
The results indicate that the compound exhibits comparable effects to established antidepressants, warranting further investigation into its pharmacological profile.
Case Studies
A notable case study involved the synthesis and evaluation of various phenylacetamides, including the target compound. The researchers employed computational modeling alongside experimental assays to elucidate the structure-activity relationship (SAR). This approach led to the identification of key structural features that enhance biological activity.
Scientific Research Applications
Research has indicated that 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide exhibits a range of biological activities, making it a candidate for further exploration in therapeutic contexts.
Antimicrobial Activity
This compound has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
These properties suggest its potential use in developing new antimicrobial agents.
Anti-inflammatory Properties
Preliminary studies indicate that the compound may possess anti-inflammatory effects. It is hypothesized that it can inhibit specific enzymes involved in inflammatory pathways, providing a basis for its application in treating inflammatory diseases.
Applications in Drug Development
This compound serves as a lead compound for the synthesis of novel drugs targeting various diseases. Its derivatives are being investigated for their potential to treat conditions such as:
- Chronic pain
- Infectious diseases
- Cancer
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Case Study 2: Anti-inflammatory Activity
In vitro studies assessed the anti-inflammatory properties of the compound using lipopolysaccharide-stimulated macrophages. The results showed a reduction in pro-inflammatory cytokine production, indicating its potential for treating inflammatory disorders.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 500 | 200 |
| IL-6 | 400 | 150 |
Current Research Trends
Ongoing research focuses on optimizing the synthesis of derivatives with enhanced bioactivity and exploring their mechanisms of action. Investigations into the pharmacokinetics and safety profiles are also crucial for advancing these compounds into clinical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural-Activity Relationships (SAR)
- Lipophilicity and Solubility: The 2-methylphenyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, morpholine-containing analogs (CAS 793727-57-8, 863669-04-9) exhibit enhanced solubility due to the polar morpholine ring .
- Biological Activity: Antimicrobial Potential: Analogous N-(4-methoxyphenyl)acetamide derivatives demonstrate antimicrobial activity, suggesting the target compound’s hydroxycarbamimidoyl group may confer similar properties . Herbicidal Activity: Chloro-substituted acetamides like Alachlor (CAS 15972-60-8) act as herbicides, highlighting the importance of halogen and alkoxy groups in agrochemical applications . The absence of such groups in the target compound limits its herbicidal utility.
- Toxicity and Safety: Limited toxicological data exist for hydroxycarbamimidoyl derivatives. For example, 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6) lacks comprehensive toxicity studies, emphasizing the need for caution in handling related compounds .
Q & A
Q. What synthetic strategies are optimal for preparing 2-(N'-hydroxycarbamimidoyl)-N-(2-methylphenyl)acetamide, and how can purity be validated?
A multi-step synthesis is typically employed, starting with functionalization of the acetamide backbone followed by introduction of the hydroxycarbamimidoyl group. Key steps may include condensation reactions under anhydrous conditions and catalytic hydrogenation. Purity can be validated via HPLC (>95% purity threshold) and spectroscopic techniques (e.g., ¹H/¹³C NMR, IR for functional group confirmation). Recrystallization in ethanol:water (3:1) is recommended for final purification .
Q. How does the hydroxycarbamimidoyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The hydroxycarbamimidoyl moiety acts as a bidentate ligand, enhancing chelation with metal ions (e.g., Cu²⁺ or Fe³⁺) in coordination chemistry. Its tautomeric equilibrium between imino and hydroxyimino forms can modulate electrophilicity at the acetamide carbonyl, affecting reaction pathways in alkylation or acylation reactions. Kinetic studies under varying pH (6–8) are advised to map reactivity .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₀H₁₃N₃O₂). ¹H NMR in DMSO-d₆ reveals distinct peaks for the 2-methylphenyl group (δ 2.3 ppm, singlet) and hydroxycarbamimidoyl NH (δ 9.8–10.2 ppm, broad). IR shows N–H stretching (3300–3450 cm⁻¹) and C=O absorption (1680–1700 cm⁻¹). X-ray crystallography (using SHELXL ) is recommended for resolving tautomeric ambiguity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets like kinases or proteases?
Molecular docking (AutoDock Vina or Schrödinger Suite) with homology-modeled targets can identify key interactions, such as hydrogen bonding between the hydroxycarbamimidoyl group and catalytic lysine residues. MD simulations (AMBER/CHARMM) over 100 ns trajectories assess stability. Validate predictions with SPR (surface plasmon resonance) for binding kinetics (KD values) .
Q. What experimental design resolves contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?
Use standardized assays (CLSI guidelines for antimicrobial testing; MTT for cytotoxicity) with controlled variables:
- Cell lines: Compare Gram-positive vs. Gram-negative bacteria (e.g., S. aureus vs. E. coli).
- Concentration gradients: 0.1–100 µM to differentiate selective toxicity.
- Include positive controls (e.g., ciprofloxacin) and account for solvent effects (DMSO ≤0.1% v/v) .
Q. How does the compound’s tautomerism affect its pharmacokinetic profile?
The equilibrium between imino and hydroxyimino forms impacts solubility (logP ~1.8) and membrane permeability. Assess via shake-flask method (octanol-water partition) and Caco-2 cell monolayer assays. LC-MS/MS quantifies plasma stability (t½ in rat plasma) under physiological pH (7.4) .
Q. What strategies mitigate oxidative degradation during long-term storage?
Store under inert gas (N2 or Ar) at −20°C in amber vials. Add antioxidants (0.01% BHT) to solid samples. Monitor degradation via UPLC-PDA at 254 nm; identify byproducts (e.g., nitroso derivatives) using Q-TOF-MS .
Methodological Challenges and Solutions
Q. How to optimize reaction yields when scaling up synthesis?
- Use flow chemistry for exothermic steps (e.g., acylations).
- Employ DoE (Design of Experiments) to optimize temperature (60–80°C) and catalyst loading (5–10 mol% Pd/C).
- Track intermediates in real-time with inline FTIR .
Q. What analytical approaches distinguish this compound from structurally similar analogs (e.g., nitroimino derivatives)?
- Tandem MS/MS fragments: Look for m/z 178.19 ([M+H]<sup>+</sup>) and characteristic loss of NH2OH (Δm/z 33).
- 2D NMR (HSQC, HMBC) correlates the hydroxycarbamimidoyl NH with adjacent carbons, absent in nitroimino variants .
Q. How to address low bioavailability in in vivo studies?
- Formulate as nanocrystals via wet milling (particle size <200 nm) to enhance dissolution.
- Use prodrug strategies (e.g., esterification of the hydroxy group) and evaluate in Sprague-Dawley rats with IV/PO dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
